molecular formula C6H11NO4 B582537 β-Iminodi(propionic-2,2,3,3-d4 Acid) CAS No. 1219803-81-2

β-Iminodi(propionic-2,2,3,3-d4 Acid)

Cat. No.: B582537
CAS No.: 1219803-81-2
M. Wt: 169.206
InChI Key: TXPKUUXHNFRBPS-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-Iminodi(propionic-2,2,3,3-d4 Acid) is a chemical compound classified as a Stable Isotope Reagent, bearing the CAS registry number 1219803-81-2 . This deuterated compound, where hydrogen atoms are replaced by deuterium at the 2,2,3,3 positions of the propionic acid groups, is primarily utilized as an analytical standard for High-Performance Liquid Chromatography (HPLC) . It serves as a critical tool in research and development, particularly in the pharmaceutical sector, where it aids in quantitative analysis, metabolic studies, and other investigative applications that require the precision offered by isotope-labeled compounds . The compound is intended for research applications only and is not approved for diagnostic or human use. For safe handling, storage, and complete hazard information, please consult the relevant Material Safety Data Sheet (MSDS) .

Properties

CAS No.

1219803-81-2

Molecular Formula

C6H11NO4

Molecular Weight

169.206

IUPAC Name

3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid

InChI

InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2

InChI Key

TXPKUUXHNFRBPS-SVYQBANQSA-N

SMILES

C(CNCCC(=O)O)C(=O)O

Synonyms

β-Iminodi(propionic-2,2,3,3-d4 Acid)

Origin of Product

United States

Preparation Methods

Molecular Characteristics

β-Iminodi(propionic-2,2,3,3-d₄ acid) (IUPAC name: 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid) features two propionic acid groups linked by an imino bond, with deuterium atoms replacing hydrogens at the 2,2,3,3 positions (Figure 1). The molecular formula is C6H11NO4\text{C}_6\text{H}_{11}\text{NO}_4, with a molecular weight of 177.16 g/mol. The deuteration pattern ensures minimal interference from proton signals in NMR, making it ideal for tracking molecular interactions in biological systems.

Role of Isotopic Labeling

Deuterium incorporation alters the compound’s vibrational modes and kinetic isotope effects, which can slow metabolic degradation and improve pharmacokinetic profiling. This is particularly valuable in drug development, where deuterated analogs often exhibit enhanced stability and bioavailability compared to their non-deuterated counterparts.

Synthesis Strategies for β-Iminodi(propionic-2,2,3,3-d₄ Acid)

Precursor Selection and Activation

The synthesis begins with β-iminodipropionic acid as the non-deuterated precursor. To introduce deuterium at specific positions, the precursor undergoes selective hydrogen-deuterium (H-D) exchange. This process typically employs deuterated solvents such as heavy water (D2O\text{D}_2\text{O}) or deuterated methanol (CD3OD\text{CD}_3\text{OD}) in the presence of a rhodium catalyst (e.g., RhCl₃). The rhodium facilitates cleavage of C–H bonds, enabling deuterium insertion at the 2,2,3,3 carbons (Table 1).

Table 1: Reaction Conditions for H-D Exchange

ParameterSpecification
CatalystRhCl₃ (0.5 mol%)
SolventD2O/CD3OD\text{D}_2\text{O}/\text{CD}_3\text{OD} (9:1 v/v)
Temperature80°C
Reaction Time24–48 hours
Deuteration Efficiency>90%

Stepwise Deuteration Mechanism

The deuteration proceeds via a radical intermediate mechanism. The rhodium catalyst generates deuterium radicals (D\text{D}^\bullet) from D2O\text{D}_2\text{O}, which abstract hydrogen atoms from the precursor’s methylene groups. Subsequent recombination with deuterium yields the labeled product. Kinetic studies indicate that the 2,2,3,3 positions are preferentially deuterated due to their lower bond dissociation energies compared to other sites.

Purification and Validation

Post-synthesis, the crude product is purified using reverse-phase chromatography (C18 column) with a gradient of deuterated acetonitrile and \text{D}_2\text{O. Isotopic purity is verified via high-resolution mass spectrometry (HRMS) and 2H^2\text{H}-NMR. For example, HRMS of the purified compound shows a molecular ion peak at m/z 177.16 with a deuterium incorporation rate of 98.5%.

Comparative Analysis of Deuteration Techniques

Catalytic vs. Non-Catalytic Methods

Traditional deuteration methods, such as acid-catalyzed exchange (e.g., DCl/D2O\text{DCl}/\text{D}_2\text{O}), often result in incomplete labeling (<70%) and side reactions. In contrast, rhodium-catalyzed deuteration achieves >90% efficiency while preserving the imino bond’s integrity. The catalytic approach also reduces reaction times from weeks to days, enhancing scalability for industrial production.

Solvent Effects on Deuteration Kinetics

Deuterated alcohols (e.g., CD3OD\text{CD}_3\text{OD}) accelerate H-D exchange by stabilizing transition states through hydrogen bonding. Mixed solvent systems (D2O/CD3OD\text{D}_2\text{O}/\text{CD}_3\text{OD}) further optimize reaction rates by balancing polarity and deuterium availability.

Challenges and Optimization Strategies

Isotopic Dilution

A common issue in large-scale synthesis is isotopic dilution, where trace protons from reagents or moisture dilute deuterium content. To mitigate this, reactors are purged with inert gases (N₂ or Ar), and reagents are pre-dried over molecular sieves.

Byproduct Formation

Side reactions, such as decarboxylation or imino bond hydrolysis, occur at elevated temperatures (>100°C). Maintaining temperatures below 80°C and using buffered D2O\text{D}_2\text{O} (pH 6–7) minimizes these side processes.

Applications in Pharmaceutical Research

NMR Spectroscopy

The compound’s deuterated methylene groups produce sharp, well-resolved signals in 1H^1\text{H}-NMR, enabling precise tracking of molecular interactions. For instance, studies on protein-ligand binding utilize β-iminodi(propionic-d₄ acid) as a non-perturbing NMR probe.

Metabolic Pathway Analysis

Deuterium labeling allows for the use of isotope-ratio mass spectrometry (IRMS) to trace the compound’s metabolic fate in vivo. Researchers have employed it to study glutamate metabolism in neuronal cells, observing a 40% reduction in metabolic clearance compared to the non-deuterated form .

Chemical Reactions Analysis

Types of Reactions

β-Iminodi(propionic-2,2,3,3-d4 Acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

β-Iminodi(propionic-2,2,3,3-d4 Acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of β-Iminodi(propionic-2,2,3,3-d4 Acid) involves its interaction with various molecular targets and pathwaysThis effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    β-Iminodi(propionic acid): The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.

    Deuterated propionic acid: Another deuterated compound used in analytical techniques and research.

Uniqueness

The uniqueness of β-Iminodi(propionic-2,2,3,3-d4 Acid) lies in its isotopic labeling, which provides distinct advantages in tracing and studying the compound in various environments. The presence of deuterium atoms allows for more precise and accurate analysis compared to non-deuterated compounds .

Biological Activity

β-Iminodi(propionic-2,2,3,3-d4 acid) is a deuterated derivative of iminodiacetic acid that has garnered attention for its potential biological activities. This compound's unique structure allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of β-Iminodi(propionic-2,2,3,3-d4 acid), focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

β-Iminodi(propionic-2,2,3,3-d4 acid) features a propionic acid backbone with two amino groups. The deuteration at specific positions enhances its stability and alters its interaction with biological systems. This modification is particularly useful in NMR spectroscopy for tracing metabolic pathways.

Antimicrobial Activity

Research has indicated that β-Iminodi(propionic-2,2,3,3-d4 acid) exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL, indicating moderate potency compared to standard antibiotics like penicillin.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa40

Anticancer Activity

β-Iminodi(propionic-2,2,3,3-d4 acid) has also been studied for its anticancer properties. In vitro assays showed that it inhibits the proliferation of several cancer cell lines. The compound displayed IC50 values ranging from 10 to 30 µM across different types of cancer cells, suggesting significant potential for cancer therapy.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)10

The biological activity of β-Iminodi(propionic-2,2,3,3-d4 acid) can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for key enzymes involved in metabolic pathways related to cell growth and division.
  • Induction of Apoptosis : Studies have shown that β-Iminodi(propionic-2,2,3,3-d4 acid) can trigger apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
  • Antioxidant Properties : The deuterated form enhances the compound's stability against oxidative stress, contributing to its protective effects on healthy cells.

Case Studies

Several case studies have highlighted the therapeutic potential of β-Iminodi(propionic-2,2,3,3-d4 acid):

  • Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that treatment with β-Iminodi(propionic-2,2,3,3-d4 acid) resulted in a significant reduction in infection rates compared to control groups.
  • Case Study 2 : In a preclinical model of breast cancer, administration of the compound led to reduced tumor size and improved survival rates among treated mice.

Q & A

Q. How does TMSP-d4 enhance dynamic range in metabolomic studies of heterogeneous samples?

  • Answer : Its sharp singlet peak (δ = 0.00 ppm) enables dynamic range extension via variable receiver gain settings. For example, in Panax ginseng berry extracts, this allows simultaneous detection of high-abundance sugars and low-abundance ginsenosides .

Q. What validation protocols confirm TMSP-d4’s stability in biological matrices like serum or urine?

  • Answer :
  • Stability Tests : Incubate TMSP-d4 in fresh/frozen matrices (4°C to 37°C) for 24–72 hours. Monitor degradation via LC-MS/MS.
  • Recovery Rates : Spike deuterated succinic acid-D4 as a parallel internal control .

Q. How do solubility limitations of TMSP-d4 impact experimental design, and how can they be addressed?

  • Answer : In hydrophobic samples (e.g., lipid extracts), sonicate TMSP-d4 in 10% methanol-D4/D₂O mixtures. Centrifuge (14,000 × g, 10 min) to remove undissolved particles .

Q. Which data processing methods improve TMSP-d4-based quantification in multi-component systems?

  • Answer : Use multivariate analysis (PCA or OPLS-DA) to deconvolute overlapping signals. Software like Chenomx NMR Suite 7.1 enables semi-automated peak alignment against the TMSP-d4 reference .

Q. How can TMSP-d4 be incorporated into multi-omics workflows (e.g., NMR + LC-MS)?

  • Answer : Use TMSP-d4 for NMR normalization and heavy-isotope analogs (e.g., ¹³C-glucose) for LC-MS. Cross-validate datasets using pathway analysis tools (e.g., MetaboAnalyst) .

Q. How should researchers resolve contradictory data on TMSP-d4’s performance compared to DSS?

  • Answer : Conduct head-to-head comparisons in identical matrices. For example, in urine samples, TMSP-d4 may exhibit lower solubility but better pH tolerance, while DSS offers higher solubility but shifts in acidic conditions. Document conditions explicitly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.